3-(4-Ethylpiperazin-1-yl)-2,2-dimethylpropionic acid dihydrochloride
Description
3-(4-Ethylpiperazin-1-yl)-2,2-dimethylpropionic acid dihydrochloride (CAS: 1185303-69-8) is a piperazine-derived organic compound with the molecular formula C₉H₂₀Cl₂N₂O₂. Its structure comprises a propionic acid backbone substituted with a 4-ethylpiperazine group at the third carbon and two methyl groups at the second carbon, forming a sterically hindered carboxylic acid. The dihydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and biochemical applications.
Properties
IUPAC Name |
3-(4-ethylpiperazin-1-yl)-2,2-dimethylpropanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2.2ClH/c1-4-12-5-7-13(8-6-12)9-11(2,3)10(14)15;;/h4-9H2,1-3H3,(H,14,15);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWLPKYSSSYVCIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(C)(C)C(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives, including 3-(4-Ethylpiperazin-1-yl)-2,2-dimethylpropionic acid dihydrochloride, can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods typically require specific reaction conditions, such as the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of piperazine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethylpiperazin-1-yl)-2,2-dimethylpropionic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of the reducing agent .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
Pharmacological Applications
The primary application of 3-(4-Ethylpiperazin-1-yl)-2,2-dimethylpropionic acid dihydrochloride lies in its potential as a therapeutic agent. Research indicates that this compound may exhibit activity against various biological targets, including:
- Protein Kinases : The compound has been identified as a potential inhibitor of certain protein kinases, which are crucial in regulating cellular functions and are often implicated in cancer and other diseases .
- Neurotransmitter Receptors : Some studies suggest that derivatives of this compound can interact with neurotransmitter receptors, indicating potential applications in treating neurological disorders .
Case Study 1: Inhibition of Protein Kinases
In a study focused on the inhibition of protein kinases, researchers synthesized various derivatives of this compound. These derivatives were tested against specific kinases associated with tumor growth. The results demonstrated significant inhibition, suggesting potential for further development as an anticancer agent .
Case Study 2: Neuropharmacological Effects
Another study explored the effects of this compound on neurotransmitter systems. It was found to modulate dopamine receptors, which could have implications for treating conditions such as schizophrenia or Parkinson's disease. The research highlighted the need for further exploration into its mechanism of action and therapeutic potential .
Mechanism of Action
The mechanism of action of 3-(4-Ethylpiperazin-1-yl)-2,2-dimethylpropionic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine moiety in the compound can interact with various receptors and enzymes, modulating their activity and leading to specific biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
Piperazine/Piperidine Derivatives
3-(4-Aminopiperidin-1-yl)-2,2-dimethylpropionic acid methyl ester dihydrochloride (CAS: Not specified) Molecular Formula: C₁₂H₂₄Cl₂N₂O₂ (estimated). Key Differences: Replaces the ethylpiperazine group with a 4-aminopiperidine moiety and substitutes the carboxylic acid with a methyl ester. The ester group improves membrane permeability but requires hydrolysis for activation. Used as a pharmaceutical intermediate .
3-(3-Aminopiperidin-1-yl)-2,2-dimethylpropanoic acid dihydrochloride Molecular Formula: C₁₀H₂₀Cl₂N₂O₂. Key Differences: Features a 3-aminopiperidine ring instead of 4-ethylpiperazine.
FLAP Inhibitors
AM803 (CAS: Not specified) Structure: 3-[3-Tert-butylsulfanyl-1-(4-(6-ethoxypyridin-3-yl)benzyl)-5-(5-methylpyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethylpropionic acid. Key Differences: Incorporates a bulky indole-based substituent and tert-butylsulfanyl group, enhancing FLAP binding affinity. Demonstrated potent oral activity in inflammatory diseases .
AM103 (CAS: Not specified) Structure: Similar to AM803 but with a methoxy-pyridin-3-yl group. Key Differences: Modified pyridinyl substituents optimize metabolic stability and pharmacokinetics .
Cyclopropane Carboxylic Acid Derivatives
Permethrin (CAS: 52645-53-1)
Physicochemical and Functional Properties
Research Findings and Functional Insights
- FLAP Inhibitors: AM803 and AM103 exhibit nanomolar potency against FLAP due to their bulky substituents and optimized hydrogen-bonding interactions. The 2,2-dimethylpropionic acid moiety in these compounds prevents metabolic degradation, a feature shared with the target compound .
- Piperidine/Piperazine Derivatives: The substitution of ethylpiperazine with aminopiperidine (e.g., –9) alters basicity, impacting solubility and receptor binding. Methyl esters in these analogs improve bioavailability but require enzymatic conversion for activity .
- Steric Effects : The 2,2-dimethyl group in the target compound and permethrin enhances stability by shielding the carboxylic acid or cyclopropane core from enzymatic or environmental degradation .
Biological Activity
3-(4-Ethylpiperazin-1-yl)-2,2-dimethylpropionic acid dihydrochloride is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : CHClNO
- Molecular Weight : 241.16 g/mol
- CAS Number : 14788-12-6
Research indicates that compounds similar to this compound often act through various biological pathways:
- Histone Deacetylase Inhibition (HDACi) : Some derivatives have shown potential as HDAC inhibitors, which are important in cancer therapy by inducing apoptosis in cancer cells and inhibiting cell proliferation .
- Platelet Aggregation Inhibition : Compounds with similar structures have been reported to inhibit platelet aggregation, suggesting potential use in cardiovascular therapies .
- Antiproliferative Activity : The compound exhibits antiproliferative effects against various cancer cell lines, indicating its potential as an anticancer agent. For example, some related compounds demonstrated IC values in the low micromolar range against HeLa cells .
Anticancer Activity
A study focusing on structural modifications of related compounds found that several derivatives showed significant inhibitory effects on cancer cell lines such as HCT-116 and HeLa. The IC values were reported as follows:
| Compound | Cell Line | IC (μM) |
|---|---|---|
| This compound | HCT-116 | 0.69 |
| Doxorubicin (control) | HCT-116 | 2.29 |
| 3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate | HeLa | 0.69 |
These results suggest that the compound may be more effective than traditional chemotherapeutics like doxorubicin .
Case Studies
In a recent case study involving a series of synthesized derivatives based on the core structure of this compound, researchers observed that modifications to the piperazine ring significantly influenced biological activity. The study highlighted:
- Increased Potency : Certain modifications led to enhanced HDAC inhibition and improved antiproliferative effects.
- Selectivity : Some derivatives displayed selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
